2-(3-Isopropoxyphenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isopropoxyphenyl)ethylamine is a synthetic compound belonging to the class of phenethylamines This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxyphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropoxybenzaldehyde with ethylamine. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-isopropoxyphenylacetonitrile using a palladium or platinum catalyst. This process is conducted under high pressure and temperature to achieve high yields of the desired amine.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles, such as halides or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Isopropoxyphenyl)ethylamine involves its interaction with specific molecular targets and pathways. As a phenethylamine derivative, it may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. Additionally, the compound may inhibit certain enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound of 2-(3-Isopropoxyphenyl)ethylamine, known for its stimulant and psychoactive properties.
3,4-Methylenedioxyphenethylamine (MDPEA): A similar compound with a methylenedioxy group, known for its psychoactive effects.
4-Methoxyphenethylamine (4-MPEA): A compound with a methoxy group, known for its stimulant properties
Uniqueness
This compound is unique due to the presence of the isopropoxy group, which may confer distinct pharmacological properties compared to other phenethylamine derivatives. This structural modification can influence the compound’s binding affinity to receptors and its overall biological activity .
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSECYUMSFUEJPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401658 |
Source
|
Record name | 2-(3-isopropoxyphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-17-8 |
Source
|
Record name | 2-(3-isopropoxyphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.